N-(3-aminopropyl)methanesulfonamide hydrochloride

CAS No.:

Cat. No.: VC13695401

Molecular Formula: C4H13ClN2O2S

Molecular Weight: 188.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H13ClN2O2S |

|---|---|

| Molecular Weight | 188.68 g/mol |

| IUPAC Name | N-(3-aminopropyl)methanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H |

| Standard InChI Key | MWLBOKPCFUTWAN-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NCCCN.Cl |

| Canonical SMILES | CS(=O)(=O)NCCCN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Structure

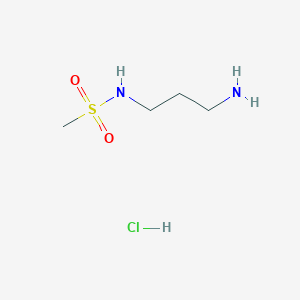

The molecular formula of N-(3-aminopropyl)methanesulfonamide hydrochloride is C₄H₁₃ClN₂O₂S, with a molecular weight of 188.68 g/mol . The structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-aminopropyl chain, protonated at the terminal amine to form the hydrochloride salt (Figure 1) .

Figure 1: Structural representation of N-(3-aminopropyl)methanesulfonamide hydrochloride.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 122–128°C | |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | |

| Storage Conditions | 2–8°C, protected from light | |

| LogP (Partition Coefficient) | 1.056 |

The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via two primary methods:

-

Reaction of 3-Aminopropylamine with Methanesulfonyl Chloride

-

Alternative Pathway via Phthalimide Protection

Industrial Scalability

The phthalimide route is preferred for industrial-scale synthesis due to higher yields (>90%) and cost efficiency . Key process parameters include temperature control (0–5°C during acylations) and stoichiometric optimization .

Biological Activity and Mechanisms

Antibacterial Properties

N-(3-Aminopropyl)methanesulfonamide hydrochloride exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) . Its mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .

Table 1: Antibacterial Activity Against Select Pathogens

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 | |

| Escherichia coli | 15.62 | |

| Pseudomonas aeruginosa | 31.25 |

Enzymatic Interactions

The compound inhibits dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes for bacterial DNA replication . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes .

Applications in Scientific Research

Medicinal Chemistry

-

Prodrug Development: The primary amine facilitates conjugation with carboxylic acids, enabling targeted drug delivery systems .

-

Anticancer Agents: Derivatives show promise in inhibiting tumor cell proliferation via ROS-mediated apoptosis .

Polymer Science

-

Hydrogel Synthesis: The compound serves as a crosslinker in redox-responsive hydrogels for tissue engineering .

-

Functionalized Polymers: Copolymers incorporating this monomer exhibit pH-dependent solubility, useful in controlled-release formulations .

Biochemical Probes

-

Protein Labeling: The sulfonamide group reacts selectively with cysteine residues, aiding in protein structure studies .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | P264 (Wash skin thoroughly) | |

| H319 (Eye irritation) | P305+P351+P338 (Rinse eyes) |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume